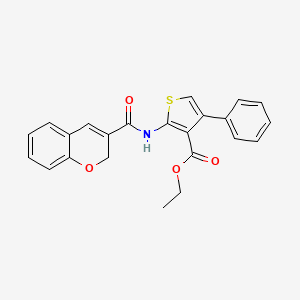![molecular formula C19H17N5OS B2365357 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863500-83-8](/img/structure/B2365357.png)
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine is a compound that has been extensively studied in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of triazolopyrimidine derivatives and has been found to exhibit various biological activities.
Scientific Research Applications
Chemical Synthesis and Reactivity
Research on azaindolizine compounds, specifically on triazolopyrimidines, has unveiled interesting alkyl rearrangement behaviors of these molecules. Studies demonstrate that the alkyl group in 7-alkoxy derivatives can undergo rearrangement to the ring nitrogen at 3- and 4-positions under certain conditions, indicating a versatile reactivity that could be useful in synthetic chemistry for creating novel compounds with potential applications in various fields, including materials science and drug development (Makisumi & Kanō, 1963).
Pharmacological and Biological Potential
The triazolopyrimidine scaffold is highlighted for its wide range of pharmacological activities, such as anticancer, antimicrobial, and anti-tubercular properties. Clinical trials and marketed drugs featuring this core structure underscore its significance in medicinal chemistry. Various synthetic strategies have been employed to produce diversely substituted triazolopyrimidine analogs, underscoring the scaffold's versatility and potential for the development of new therapeutic agents (Merugu, Cherukupalli, & Karpoormath, 2022).
Antimicrobial and Antioxidant Activities
Triazolopyrimidines have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, a series of compounds were created using Biginelli protocol from various starting materials, demonstrating the potential of triazolopyrimidines in combating microbial infections and oxidative stress (Gilava, Patel, Ram, & Chauhan, 2020).
Synthetic Methodologies
Research has also focused on developing new synthetic methodologies for creating triazolopyrimidine derivatives. These studies contribute to the broader understanding of heterocyclic chemistry and offer new routes for the synthesis of complex molecules that could have applications in drug discovery, agriculture, and beyond. For example, new methods for synthesizing fused pyrimidine derivatives with potential as kinase inhibitors were developed, showcasing the innovative approaches to accessing biologically relevant molecules (Shaaban, Saleh, Mayhoub, & Farag, 2011).
properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-3-5-14(6-4-13)11-26-19-17-18(20-12-21-19)24(23-22-17)15-7-9-16(25-2)10-8-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEBDCUVUNAZGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)
![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)
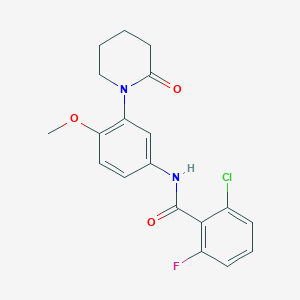
![4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2365280.png)
![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)
![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)
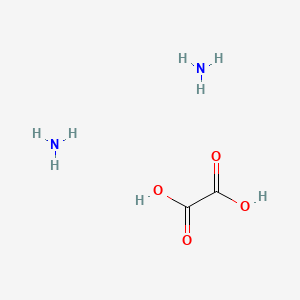
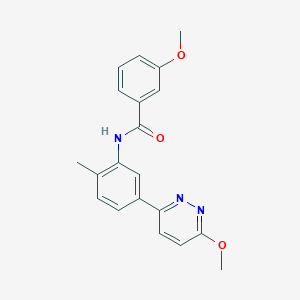
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2365286.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2365288.png)
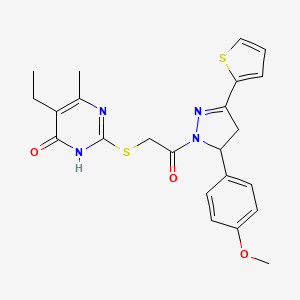
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365292.png)

